CEP-1347 - 156177-65-0

CEP-1347

Catalog Number: EVT-263583
CAS Number: 156177-65-0
Molecular Formula: C33H33N3O5S2
Molecular Weight: 615.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-1347/KT7515 is a semisynthetic derivative of K-252a, a natural product indolocarbazole alkaloid originally isolated from the bacterium Nocardiopsis. [] It is classified as a small molecule kinase inhibitor, known primarily for its ability to inhibit the activation of c-Jun N-terminal kinases (JNKs). [, , , ] CEP-1347/KT7515 has been extensively studied in neurodegenerative disease models due to its neuroprotective and anti-inflammatory properties. [, , , , , ]

Synthesis Analysis

The synthesis of [Thiomethylenes-3H] CEP-1347 (5) involves tritiation of a diformyl precursor (3) with NaB3H4 followed by treatment with ethanethiol. [] [Methyl ester-3H] CEP-1347 (7) is prepared at an even higher specific activity by alkylating precursor (6) with C3H3I. []

Mechanism of Action

CEP-1347/KT7515 acts primarily as a potent inhibitor of the mixed lineage kinase (MLK) family of enzymes. [] These kinases are upstream activators of the JNK signaling pathway. [] By inhibiting MLKs, CEP-1347/KT7515 blocks JNK activation, interfering with a critical pathway involved in stress responses, apoptosis, and inflammation. [, , , , ] The IC50 values for inhibition of recombinant MLK family members by CEP-1347/KT7515 range from 23 to 51 nM, demonstrating its high potency. []

Applications
  • Parkinson’s disease: CEP-1347/KT7515 attenuates the loss of dopaminergic neurons in the substantia nigra and striatum in 1-methyl-4-phenyl tetrahydropyridine (MPTP)-treated mice, a well-established model of Parkinson’s disease. [] While a large-scale clinical trial failed to demonstrate efficacy in delaying disability in early Parkinson’s disease, further research into its potential neuroprotective effects is warranted. [, , ]
  • Motor Neuron Diseases: CEP-1347/KT7515 reduces motor neuron death in a chick embryo model and in a rat model of postnatal motor neuron death. [] It also mitigates dedifferentiation of adult motor neurons following axotomy. []
  • Hearing Loss: CEP-1347/KT7515 protects against noise-induced hearing loss in guinea pigs by attenuating hair cell death. [] It also prevents neomycin-induced hair cell death in organotypic cochlear cultures. []
  • HIV-1-associated Neurocognitive Disorders (HAND): CEP-1347/KT7515 displays anti-inflammatory effects in models of HAND by reducing proinflammatory cytokine and chemokine levels in HIV-1-infected macrophages. [, ] In a mouse model of HIV-1 encephalitis (HIVE), CEP-1347/KT7515 reduced microgliosis, sustained dendritic integrity, and prevented neuronal loss. [, ]
  • Cancer: Research suggests CEP-1347/KT7515 can target MDM4 protein expression, leading to p53 activation and growth inhibition in glioma cells. [] Further studies highlight its potential in treating cancers with wild-type p53 by antagonizing MDM2 overexpression induced by MDM4 inhibition. [, ] Additionally, CEP-1347/KT7515 has demonstrated promising results in inhibiting cancer stem cell self-renewal and tumor-initiating capacities. []
  • Pancreatitis: CEP-1347/KT7515 inhibits caerulein-induced JNK activation in pancreatic acini and ameliorates caerulein-induced pancreatitis in rats. []
Future Directions
  • Elucidating its full mechanism of action: While its primary target is known to be MLKs, further research is needed to fully understand its interactions with other signaling pathways like PI3K and p38 MAPK. [, ]
  • Exploring its potential in combination therapies: Combining CEP-1347/KT7515 with other neuroprotective agents or conventional therapies could enhance its efficacy in various disease models. [, ]
  • Investigating its therapeutic potential in other diseases: Given its effects on various signaling pathways involved in inflammation and apoptosis, exploring its utility in other diseases like cancer and pancreatitis warrants further investigation. [, , ]
  • Developing more potent and specific MLK inhibitors: While CEP-1347/KT7515 is a potent MLK inhibitor, developing next-generation inhibitors with enhanced specificity and bioavailability could lead to improved therapeutic outcomes. []

K-252a

Relevance: K-252a is the parent compound of CEP-1347, which was derived as a bis-ethylthiomethyl analog. CEP-1347 displays a more selective kinase inhibition profile compared to K-252a while retaining some of its neuroprotective properties. [, ]

KT D606

Compound Description: KT D606 is a synthetic dimer of the K252a molecule. Like CEP-1347, KT D606 exhibits inhibitory activity against PAKs and mixed lineage kinases. In vitro and cell culture studies have shown that KT D606 can induce morphological reversion of v-Ha-RAS-transformed NIH 3T3 cells, suggesting its potential as an anti-cancer agent. []

Relevance: KT D606, similar to CEP-1347, represents a modified version of K252a with enhanced selectivity for specific kinase targets. Both compounds demonstrate an ability to influence cellular processes driven by RAS/PAK1 signaling. []

Staurosporine

Relevance: Staurosporine shares structural similarities with CEP-1347 and KT D606, as all three compounds belong to the indolocarbazole class of kinase inhibitors. While staurosporine exhibits a broader and less selective kinase inhibition profile, these compounds highlight the potential of indolocarbazoles as therapeutic agents. []

CEP-11004

Compound Description: CEP-11004 is a synthetic small molecule structurally related to CEP-1347. Like CEP-1347, it functions as a potent and selective inhibitor of mixed lineage kinases (MLKs), particularly MLK1, MLK2, and MLK3. CEP-11004 has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases by inhibiting the c-Jun N-terminal kinase (JNK) pathway. [, ]

Relevance: CEP-11004 and CEP-1347 are structurally related compounds with similar pharmacological profiles, both targeting MLKs and inhibiting JNK activation. These compounds highlight the potential therapeutic benefits of targeting the MLK-JNK pathway in neurodegenerative diseases. [, ]

URMC-099

Compound Description: URMC-099 is a synthetic small molecule developed as a potent and selective inhibitor of mixed lineage kinase 3 (MLK3). Unlike CEP-1347, it exhibits excellent oral bioavailability and brain penetration. Preclinical studies have shown that URMC-099 can attenuate neuroinflammation and neurotoxicity in models of HIV-1-associated neurocognitive disorders (HAND). []

Relevance: While both CEP-1347 and URMC-099 target MLKs, URMC-099 possesses superior pharmacokinetic properties, making it a more suitable candidate for targeting the central nervous system. This compound highlights the ongoing efforts to develop MLK inhibitors with improved therapeutic potential. []

Properties

CAS Number

156177-65-0

Product Name

3,9-Bis((ethylthio)methyl)-K-252a

IUPAC Name

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate

Molecular Formula

C33H33N3O5S2

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1

InChI Key

SCMLRESZJCKCTC-KMYQRJGFSA-N

SMILES

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O

Solubility

Soluble in DMSO

Synonyms

3,9-bis((ethylthio)methyl)-K-252a
3,9-bis(EtSM)-K-252a
CEP 1347
CEP-1347
CEP1347
KT 7515
KT-7515
KT7515

Canonical SMILES

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O

Isomeric SMILES

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.